molecular formula C18H20N2Ni B13128272 (2,2'-Bipyridyl)(1,5-cyclooctadiene)nickel

(2,2'-Bipyridyl)(1,5-cyclooctadiene)nickel

Cat. No.: B13128272
M. Wt: 323.1 g/mol
InChI Key: SQAAHJPKNXUCNA-GHDUESPLSA-N
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Description

(2,2'-Bipyridyl)(1,5-cyclooctadiene)nickel (CAS 55425-72-4) is an air-stabilized nickel(0) complex that serves as a versatile precursor in catalytic and stoichiometric transformations. Its primary research value lies in catalyzing carbon-carbon bond formation, most notably the homocoupling of aromatic halides to produce biaryl compounds, a key reaction in the synthesis of polymers and complex organic molecules . The mechanism involves the in-situ generation of the active Ni(0) species, which undergoes oxidative addition with aryl halides to form aryl-nickel intermediates that subsequently couple to form the new C-C bond . This complex is derived from the highly reactive bis(1,5-cyclooctadiene)nickel(0), or Ni(COD)2, where one COD ligand is replaced by a 2,2'-bipyridyl ligand, enhancing its stability and modifying its reactivity . As a source of low-valent nickel, it is also relevant for studies in reductive elimination and oxidative addition processes . Like its parent compound Ni(COD)2, this complex is highly air-sensitive in both solid and solution states, requiring handling under an inert atmosphere such as in a glovebox . The molecular formula is C18H20N2Ni and it has a molecular weight of 323.06 g/mol . This product is intended for research purposes only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

Molecular Formula

C18H20N2Ni

Molecular Weight

323.1 g/mol

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;nickel;2-pyridin-2-ylpyridine

InChI

InChI=1S/C10H8N2.C8H12.Ni/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-2-4-6-8-7-5-3-1;/h1-8H;1-2,7-8H,3-6H2;/b;2-1-,8-7-;

InChI Key

SQAAHJPKNXUCNA-GHDUESPLSA-N

Isomeric SMILES

C1/C=C\CC/C=C\C1.C1=CC=NC(=C1)C2=CC=CC=N2.[Ni]

Canonical SMILES

C1CC=CCCC=C1.C1=CC=NC(=C1)C2=CC=CC=N2.[Ni]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

(2,2’-Bipyridyl)(1,5-cyclooctadiene)nickel can be synthesized through the reduction of anhydrous nickel(II) acetylacetonate in the presence of 2,2’-bipyridyl and 1,5-cyclooctadiene. The reaction typically involves the use of triethylaluminum as a reducing agent: [ \text{Ni(acac)}_2 + 2 \text{cod} + 2 \text{AlEt}_3 \rightarrow \text{Ni(cod)}_2 + 2 \text{acacAlEt}_2 + \text{C}_2\text{H}_6 + \text{C}_2\text{H}_4 ] The resulting product is moderately soluble in several organic solvents .

Chemical Reactions Analysis

Types of Reactions

(2,2’-Bipyridyl)(1,5-cyclooctadiene)nickel undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of (2,2'-bipyridyl)(1,5-cyclooctadiene)nickel is in cross-coupling reactions, which are essential for forming carbon-carbon bonds. It acts as a catalyst in various coupling reactions involving aryl halides and other electrophiles.

  • Mechanism : The compound facilitates the oxidative addition of aryl halides to nickel, followed by reductive elimination to form biaryls . This process is crucial in synthesizing complex organic molecules.

Asymmetric Synthesis

The compound has been employed in asymmetric α-arylation and heteroarylation of ketones with chloroarenes. This application is vital for producing chiral compounds that are important in pharmaceuticals and agrochemicals .

Regioselective Reactions

This compound serves as a catalyst for regioselective and stereoselective carboxylation/cyclization reactions under carbon dioxide atmospheres. This application highlights its utility in green chemistry by utilizing CO2_2 as a feedstock .

Case Study 1: Mechanistic Insights into Coupling Reactions

A study investigated the mechanism of carbon-carbon coupling reactions using this compound as a catalyst. The research revealed that the presence of bipyridine ligands enhances the reactivity of nickel complexes by stabilizing the transition states during oxidative addition and reductive elimination steps .

Case Study 2: Synthesis of Biaryls

In a practical application, this compound was utilized to synthesize biaryls from aryl halides. The reaction conditions were optimized to achieve high yields and selectivity, demonstrating the compound's effectiveness as a catalyst in organic synthesis .

Comparative Data Table

Application TypeDescriptionReferences
Cross-CouplingForms carbon-carbon bonds between aryl halides
Asymmetric SynthesisCatalyzes α-arylation and heteroarylation of ketones
Regioselective ReactionsFacilitates carboxylation/cyclization under CO2_2
Mechanistic StudiesInsights into coupling mechanisms
Synthesis of BiarylsPractical synthesis applications

Mechanism of Action

The mechanism of action of (2,2’-Bipyridyl)(1,5-cyclooctadiene)nickel involves the coordination of nickel with the ligands, which facilitates various catalytic processes. The compound can undergo oxidative addition, reductive elimination, and ligand exchange reactions, making it a versatile catalyst. The molecular targets and pathways involved depend on the specific reaction and substrates used .

Comparison with Similar Compounds

Transition Metal Catalysts in Polymerization

Cobalt-Based Initiators
  • Example : (PMe₃)₄Co
    • Efficiency : Comparable to Ni(bpy)(COD) in NCA ROP, yielding polypeptides with low dispersity .
    • Drawbacks : Similar challenges in metal ion removal; cobalt residues may complicate biomedical applications.
Palladium Catalysts
  • Example : Pd(PPh₃)₄ in Suzuki-Miyaura Cross-Coupling
    • Reaction Scope : Effective for aryl-aryl bond formation in conjugated polymers .
    • Comparison : Higher cost and sensitivity to oxygen compared to nickel systems. Nickel-based catalysts (e.g., Ni(bpy)(COD)) are preferred for Yamamoto coupling due to milder conditions and higher functional group tolerance .
Other Transition Metals (Co, Fe, Pt, Pd)
  • Ligand Systems : Similar COD and bpy ligands are used with Co, Fe, Pt, or Pd to form M(COD)(bpy) complexes .
  • Activity : Nickel and cobalt systems show superior performance in NCA ROP, while platinum and palladium are less explored due to cost and toxicity .

Nickel-Based Catalysts with Modified Ligands

Bis(1,5-Cyclooctadiene)Nickel(0) ([Ni(COD)₂])
  • Structure : Lacks bipyridyl ligands, relying solely on COD for stabilization.
  • Applications : Used in Yamamoto coupling and polycondensation reactions, but requires additional ligands (e.g., bpy) for controlled polymerization .
  • Efficiency : Less predictable molecular weight control compared to Ni(bpy)(COD) due to variable ligand coordination .
Nickel Catalysts with Phosphine Ligands
  • Example : Ni(PR₃)₄
    • Reactivity : Higher air sensitivity and lower thermal stability than Ni(bpy)(COD), limiting industrial applicability .

Reaction Conditions and Polymer Properties

Catalyst Reaction Type Temperature Solvent Dispersity (Đ) Yield Metal Removal
Ni(bpy)(COD) NCA ROP 60–80°C DMF/THF 1.05–1.2 70–90% Precipitation/dialysis
(PMe₃)₄Co NCA ROP 60–80°C DMF 1.1–1.3 75–85% Similar to Ni(bpy)(COD)
[Ni(COD)₂] + bpy Yamamoto Coupling 60–70°C DMF/Toluene 1.2–1.5 50–77% Acid washing
Pd(PPh₃)₄ Suzuki-Miyaura Coupling 80–100°C THF/Water 1.3–1.8 60–85% Chromatography

Selectivity and Functional Group Tolerance

  • Ni(bpy)(COD) : Highly selective in forming BN-embedded perylenes via Yamamoto coupling (quantitative yields) .
  • Palladium Systems: More prone to side reactions with electron-deficient monomers .

Biological Activity

The compound (2,2'-Bipyridyl)(1,5-cyclooctadiene)nickel , often abbreviated as Ni(bpy)(cod), is a nickel-based coordination complex that has garnered attention in various fields due to its unique chemical properties and potential biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

Ni(bpy)(cod) consists of a nickel center coordinated to two ligands: 2,2'-bipyridine (bpy) and 1,5-cyclooctadiene (cod). The bipyridine ligand provides significant electronic properties due to its ability to participate in π-π stacking interactions and electron transfer processes, while the cyclooctadiene ligand contributes to the stability and reactivity of the nickel center.

Biological Mechanisms

Research has indicated several biological activities associated with Ni(bpy)(cod):

  • Antioxidant Activity : Nickel complexes have been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial in mitigating cellular damage associated with various diseases.
  • Anti-inflammatory Effects : Ni(bpy)(cod) has been investigated for its potential anti-inflammatory properties. Studies suggest that it may inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6, which are implicated in chronic inflammatory conditions .
  • Antitumor Activity : Some studies have reported that nickel complexes can induce apoptosis in cancer cells. The mechanism involves disruption of cellular redox homeostasis and activation of apoptotic pathways .
  • Antibacterial Properties : Research indicates that Ni(bpy)(cod) exhibits bactericidal effects against various bacterial strains, suggesting its potential as an antimicrobial agent .

Case Studies and Research Findings

Several studies have explored the biological activity of Ni(bpy)(cod) and related complexes:

  • Kinetic Studies : A study by Mahmut Abla et al. (1999) investigated the kinetics of ligand exchange reactions involving Ni(cod)₂ with bpy. The results demonstrated that the reaction follows pseudo-first-order kinetics, highlighting the dynamic nature of these complexes in biological environments .
  • Photoredox Catalysis : Research has shown that Ni(bpy) complexes can act as effective photoredox catalysts in organic synthesis, which may have implications for developing new therapeutic agents through light-induced reactions .
  • Anti-inflammatory Mechanisms : A recent study examined the anti-inflammatory effects of metal-based complexes, including Ni(bpy)(cod). It was found to inhibit key inflammatory pathways, suggesting its potential use in treating inflammatory diseases .

Data Summary

The following table summarizes key findings related to the biological activity of Ni(bpy)(cod):

Activity Mechanism References
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits TNF-α and IL-6 expression
AntitumorInduces apoptosis via redox disruption
AntibacterialExhibits bactericidal activity against specific strains

Q & A

Q. Basic

  • Storage : Under argon at –20°C to prevent oxidation and ligand degradation.
  • Handling : Use gloveboxes for air-sensitive steps; avoid contact with water or protic solvents to prevent decomposition.
  • Waste disposal : Chelate nickel residues with EDTA before aqueous disposal to mitigate environmental toxicity .

How does solvent choice influence the stability and reactivity of this complex?

Q. Advanced

  • Polar aprotic solvents (DMF, THF) : Enhance stability by coordinating to nickel, reducing ligand dissociation.
  • Non-polar solvents (toluene, mesitylene) : Increase catalytic activity in cross-coupling by favoring substrate coordination over solvent interactions.
  • Protic solvents (methanol, water) : Rapidly decompose the complex, releasing metallic nickel and bipyridyl .

What are unresolved research questions regarding this complex’s mechanism in C–H activation?

Q. Advanced

  • Does C–H activation proceed via radical intermediates or concerted metalation-deprotonation (CMD)?
  • How do steric effects from bipyridyl substituents influence regioselectivity in aromatic substrates?
  • Can photoactivation (e.g., UV irradiation) enhance catalytic turnover in inert C–H bonds? Current studies lack consensus due to limited in situ spectroscopic data .

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